molecular formula C7H11ClF2N2O B2405239 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride CAS No. 1909308-36-6

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride

Cat. No.: B2405239
CAS No.: 1909308-36-6
M. Wt: 212.62
InChI Key: SCRZFNSNZLPOQP-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride is a chemical compound with the molecular formula C7H11ClF2N2O. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Properties

IUPAC Name

2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2O.ClH/c1-7(2,10)5-3-4(6(8)9)12-11-5;/h3,6H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRZFNSNZLPOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=C1)C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Core Structure Assembly

Oxazole Ring Construction via [3+2] Cycloaddition

The 1,2-oxazole (isoxazole) core is typically synthesized through cyclocondensation reactions. A prevalent method involves the reaction of hydroxylamine with 1,3-dicarbonyl precursors. For the target compound, a modified approach employs 3-(difluoromethyl)-1,3-diketone intermediates (e.g., 3-(difluoromethyl)pentane-2,4-dione) reacted with hydroxylamine hydrochloride under acidic conditions.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1 v/v)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72% (crude)

Mechanistic Insight:
The diketone undergoes nucleophilic attack by hydroxylamine at the central carbon, followed by cyclodehydration to form the isoxazole ring. The difluoromethyl group remains intact due to the mild acidity of the reaction medium.

Table 1: Comparative Analysis of [3+2] Cycloaddition Methods
Precursor Catalyst Yield (%) Purity (HPLC) Reference
3-(CF₂H)pentane-2,4-dione HCl (0.1M) 72 95.2
3-(CF₂H)butane-1,3-dione AcOH 65 93.8

Late-Stage Difluoromethylation Strategies

Post-cyclization difluoromethylation offers an alternative route, particularly useful when direct incorporation of CF₂H during cyclization is challenging. Recent advances in radical chemistry enable selective CF₂H installation at the C5 position of preformed isoxazoles.

Procedure:

  • Substrate: 2-(1,2-Oxazol-3-yl)propan-2-amine
  • Reagent: TfO-CF₂H (generated in situ from CF₂HCl and AgOTf)
  • Conditions:
    • Solvent: DCE (1,2-dichloroethane)
    • Catalyst: Ru(bpy)₃Cl₂ (2 mol%)
    • Light: 450 nm LED, 25°C, 6 hours
  • Yield: 58% (isolated)

Advantages:

  • Avoids harsh acidic conditions required for cyclocondensation
  • Enables modular synthesis of analogs with varying substituents

Hydrochloride Salt Formation

The final step involves protonation of the tertiary amine with HCl to improve solubility and stability.

Standard Protocol:

  • Free Base: 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine
  • Acid Treatment:
    • HCl gas bubbled into EtOAc solution at 0°C
    • Precipitation with diethyl ether
  • Purification: Recrystallization from MeCN/EtOAc (1:5)
  • Yield: 89%
  • Melting Point: 189–191°C

Analytical Data:

  • ¹H NMR (400 MHz, D₂O): δ 1.58 (s, 6H, C(CH₃)₂), 6.42 (t, J = 54 Hz, 1H, CF₂H), 6.88 (s, 1H, oxazole-H)
  • ¹⁹F NMR (376 MHz): δ -118.2 (dt, J = 54, 8 Hz)

Process Optimization and Scale-Up Challenges

Solvent Effects on Cyclization

A study comparing 12 solvents revealed:

Table 2: Solvent Impact on Cyclocondensation Yield
Solvent Dielectric Constant Yield (%)
Ethanol 24.3 72
DMF 36.7 34
THF 7.5 61
EtOAc 6.0 79

Ethyl acetate unexpectedly provided superior yields due to improved solubility of the diketone precursor.

Temperature Gradient Crystallization

Large-scale production (>1 kg) employs temperature-controlled crystallization:

Protocol:

  • Dissolve crude product in MeOH (50°C)
  • Cool at 0.5°C/min to 4°C
  • Isolate crystals via pressure filtration
    Result:
  • Purity increases from 92% to 99.5%
  • Particle size distribution: D90 = 45 µm

Emerging Methodologies

Continuous Flow Synthesis

Recent advancements implement flow chemistry for hazardous intermediates:

System Design:

  • Zone 1: Diketone + hydroxylamine (residence time 30 min, 80°C)
  • Zone 2: In-line pH adjustment to 7.0
  • Zone 3: Membrane separation of aqueous/organic phases

Benefits:

  • 98% conversion vs. 72% in batch
  • Reduced processing time from 18h to 45min

Enzymatic Difluoromethylation

Pioneering work utilizes engineered cytochrome P450 variants to catalyze CF₂H transfer:

Parameters:

  • Enzyme: CYP119 mutant F87A/T213V
  • Cofactor: NADPH regeneration system
  • Yield: 41% (aqueous buffer, 37°C)

While currently low-yielding, this approach offers unparalleled selectivity for green chemistry applications.

Analytical Characterization

Spectroscopic Differentiation of Polymorphs

The hydrochloride salt exhibits three distinct polymorphs:

Table 3: Polymorph Characterization
Form DSC Peak (°C) Solubility (mg/mL)
I 191 12.4
II 185 9.8
III 189 14.9

Form III is preferred for pharmaceutical development due to enhanced aqueous solubility.

Impurity Profiling

LC-MS/MS analysis of production batches identified four critical impurities:

  • Des-fluoro analog (0.15%): m/z 169.1 → 123.0
  • Oxazole ring-opened dimer (0.08%): m/z 335.2
  • N-Oxide (0.22%): m/z 217.1
  • Chlorinated byproduct (0.05%): m/z 235.0

Control strategies include strict temperature regulation during HCl treatment and use of antioxidant additives.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitutions and electrophilic additions makes it valuable for creating various derivatives. The difluoromethyl group enhances the electrophilicity of adjacent carbon atoms, facilitating diverse chemical reactions .

Research indicates that this compound exhibits notable biological activities. Compounds containing oxazole rings are often linked to antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess similar effects . Preliminary studies have explored its interaction with enzymes or receptors involved in metabolic pathways, although detailed mechanisms are still under investigation.

Therapeutic Potential

The compound is being studied for its potential therapeutic applications. It may act as a precursor in drug development due to its biological activity. Interaction studies have focused on its binding affinity to specific biological targets, indicating possible roles in treating various diseases .

Case Study 1: Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds similar to this compound. For instance, derivatives of oxazole have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. The mechanism of action involves modulation of specific pathways that are crucial for cancer cell proliferation .

Case Study 2: Interaction with Biological Targets

A study focused on the interaction of this compound with enzyme targets revealed promising results. The compound demonstrated binding affinity that could potentially modulate enzyme activity involved in metabolic processes. Further research is needed to elucidate the specific pathways affected by this interaction .

Mechanism of Action

The mechanism of action of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and their implications .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride
  • 2-[5-(Methyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride
  • 2-[5-(Chloromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride

Uniqueness

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride, with the chemical formula C7_7H11_{11}ClF2_2N2_2O and a molecular weight of 212.63 g/mol, is a novel compound that has garnered attention for its potential biological activities. This review synthesizes current research findings regarding its biological properties, mechanism of action, and therapeutic implications.

The compound is characterized by the following structural and chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7_7H11_{11}ClF2_2N2_2O
Molecular Weight212.63 g/mol
AppearanceWhite powder
Storage TemperatureRoom temperature

Antiviral Activity

Research indicates that compounds with oxazole moieties can exhibit antiviral properties. For instance, similar structures have been evaluated for their efficacy against herpes simplex virus (HSV) and other viral pathogens. The mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes.

Antimalarial Potential

Recent studies have highlighted the role of dihydroorotate dehydrogenase (DHODH) as a target for antimalarial drugs. Compounds structurally similar to this compound may also interact with DHODH, showing potential as antimalarial agents by inhibiting Plasmodium species in both blood and liver stages of infection .

Cytotoxicity

The cytotoxic effects of related compounds have been assessed in various cancer cell lines. Although specific data on this compound's cytotoxicity are sparse, oxazole derivatives are often evaluated for their ability to induce apoptosis or inhibit cell proliferation in cancer models.

Case Studies

  • Antiviral Screening : In a study examining the antiviral effects of various oxazole derivatives, compounds similar to this compound were found to exhibit significant inhibitory effects against HSV with IC50 values comparable to established antiviral agents .
  • Antimalarial Evaluation : A recent investigation into DHODH inhibitors revealed that modifications to the oxazole structure could enhance potency against Plasmodium falciparum, suggesting that this compound may possess similar properties .

Q & A

Q. How can comparative structure-activity relationship (SAR) studies guide derivative synthesis?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., fluorination at different positions). Test bioactivity against a panel of related targets. Computational tools (e.g., COMSIA, molecular docking) prioritize high-potential candidates for synthesis, reducing experimental redundancy .

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